3,8-dibenzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Optoelectronic Devices
Imidazo-purine derivatives have been explored for their potential in optoelectronic devices due to their luminescent properties . These compounds can be used in the development of organic light-emitting diodes (OLEDs), which are used in display and lighting technologies. Their ability to emit light when an electric current is applied makes them suitable for high-resolution screens and energy-efficient lighting solutions.
Biological Sensors
The unique optical behaviors of imidazo-purine derivatives make them excellent candidates for use in biological sensors . These sensors can detect biological molecules or changes in biological systems, which is crucial for medical diagnostics, environmental monitoring, and biotechnological applications.
Anti-Cancer Drugs
Some imidazo-purine derivatives have shown promise as anti-cancer drugs . Their ability to interfere with the replication and repair of DNA in cancer cells makes them potential candidates for chemotherapy agents. Research is ongoing to understand their mechanisms of action and to develop derivatives with higher efficacy and lower toxicity.
Confocal Microscopy Emitters
These compounds can serve as emitters for confocal microscopy and imaging . Confocal microscopy is a powerful tool that allows for the high-resolution imaging of cells and tissues. Imidazo-purine derivatives can be used to label biological specimens, providing bright and stable fluorescence for detailed imaging studies.
Pharmaceutical Field
In the pharmaceutical field , imidazo-purine derivatives are part of a broader class of imidazole-containing compounds known for a wide range of biological activities . They are key components in the synthesis of various drugs, including antibacterial, antiviral, and anti-inflammatory medications.
Environmental Remediation
Derivatives of imidazo-purine, such as 1,3:2,4-Dibenzylidene-d-sorbitol (DBS), have applications in environmental remediation . These compounds can form gels that are used to remove pollutants from water and soil, aiding in the cleanup of contaminated environments.
Mechanism of Action
Target of Action
Imidazole derivatives have been shown to have a broad range of targets due to their versatile chemical structure . For instance, some imidazole derivatives have been found to inhibit Pantothenate synthetase of Mycobacterium tuberculosis .
Mode of Action
The interaction of imidazole derivatives with their targets can vary greatly depending on the specific derivative and target. For example, some imidazole derivatives can inhibit the activity of their target enzymes, leading to a decrease in the production of certain biochemicals .
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways. For instance, inhibition of Pantothenate synthetase can disrupt the synthesis of Coenzyme A, which is essential for fatty acid synthesis and energy metabolism .
Pharmacokinetics
The ADME properties of imidazole derivatives can also vary. Some imidazole derivatives have been found to have good absorption and distribution profiles, making them potentially effective therapeutic agents .
Result of Action
The molecular and cellular effects of imidazole derivatives can include the inhibition of cell growth and proliferation, particularly in the case of antimicrobial and anticancer agents .
Action Environment
The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other biochemicals .
Future Directions
properties
IUPAC Name |
2,6-dibenzyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-16-17(2)29-20-21(25-23(29)27(16)14-18-10-6-4-7-11-18)26(3)24(31)28(22(20)30)15-19-12-8-5-9-13-19/h4-13H,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHSZDIDJKQYHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CC5=CC=CC=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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